molecular formula C15H17N3O3S B2597252 4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 851906-12-2

4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2597252
CAS No.: 851906-12-2
M. Wt: 319.38
InChI Key: YBZYHLAFYNYDGG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-2-ylmethyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyridin-2-ylmethyl group through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and high standards.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, often facilitated by catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group and the pyridin-2-ylmethyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares structural similarities with 4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide, particularly in the presence of pyridine rings.

    Imidazo[1,2-a]pyridines: These compounds are valuable heterocyclic scaffolds with applications in organic synthesis and pharmaceutical chemistry.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-8-6-12(7-9-14)15(19)17-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZYHLAFYNYDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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